molecular formula C16H20N6O5 B12472586 N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine

N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B12472586
M. Wt: 376.37 g/mol
InChI Key: LPYIMYRGPMHWSG-UHFFFAOYSA-N
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Description

N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with a nitro group, a morpholine ring, and a dimethoxyphenyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group and the morpholine ring. The final step involves the attachment of the dimethoxyphenyl group under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s chemical properties and reactivity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-3-{2-(morpholin-4-yl)ethylamino}azetidine-1-carboxamide
  • N-(2,5-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Uniqueness

Compared to similar compounds, N2-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine stands out due to its specific substitution pattern on the pyrimidine core, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C16H20N6O5

Molecular Weight

376.37 g/mol

IUPAC Name

2-N-(2,5-dimethoxyphenyl)-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C16H20N6O5/c1-25-10-3-4-12(26-2)11(9-10)18-16-19-14(17)13(22(23)24)15(20-16)21-5-7-27-8-6-21/h3-4,9H,5-8H2,1-2H3,(H3,17,18,19,20)

InChI Key

LPYIMYRGPMHWSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])N

Origin of Product

United States

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